3,3-Dimethyl-4-nitrobutanoic acid
Overview
Description
3,3-Dimethyl-4-nitrobutanoic acid is an organic compound with the molecular formula C6H11O4N1 and a molecular weight of 161.16 g/mol. This compound is characterized by a nitro group (-NO2) attached to the fourth carbon of a butanoic acid chain, which also has two methyl groups (-CH3) attached to the third carbon. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-4-nitrobutanoic acid typically involves the nitration of 3,3-dimethylbutanoic acid. This process requires the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature control systems to maintain optimal reaction conditions. The process is designed to maximize yield and minimize by-products, ensuring a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-4-nitrobutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.
Reduction: The reduction of the nitro group can produce 3,3-dimethyl-4-aminobutanoic acid.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-4-nitrobutanoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-dimethyl-4-nitrobutanoic acid exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or other biomolecules, influencing their activity. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Comparison with Similar Compounds
4-Nitrobutanoic acid
3-Methyl-4-nitrobutanoic acid
2-Methyl-4-nitrobutanoic acid
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Properties
IUPAC Name |
3,3-dimethyl-4-nitrobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2,3-5(8)9)4-7(10)11/h3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHNSYNSNUMGOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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